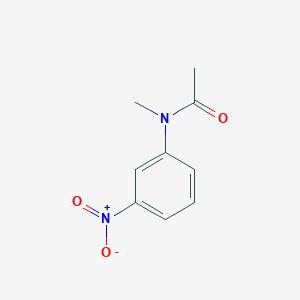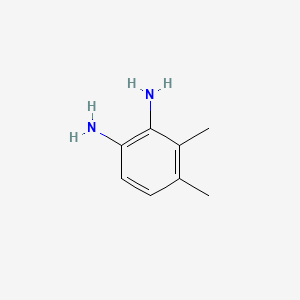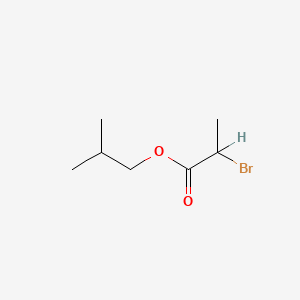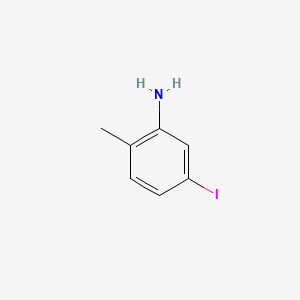
N-methyl-N-(3-nitrophenyl)acetamide
概要
説明
N-methyl-N-(3-nitrophenyl)acetamide (NMPNA) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro-containing amide compound that is widely used in the study of biochemical and physiological effects. NMPNA has been used in a variety of laboratory experiments in the fields of biochemistry, physiology, and pharmacology. In
科学的研究の応用
Solvatochromic Properties and Hydrogen Bonding
N-methyl-N-(3-nitrophenyl)acetamide demonstrates significant solvatochromic properties. Research by (Krivoruchka et al., 2004) reveals that this compound forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. These bonds exhibit a labile equilibrium with nonspecifically solvated molecules, with the equilibrium position affected by temperature, phase state, and the protophilic properties of the medium.
Crystal Structure Analysis
Structural studies of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, provide insights into the molecular conformation of N-methyl-N-(3-nitrophenyl)acetamide. As reported by (Gowda et al., 2007), these studies focus on the conformation of the N-H bond and its relation to other molecular groups, influencing the overall molecular structure.
Antimalarial Activity
Research into the antimalarial activity of related compounds provides a basis for exploring the potential antimalarial properties of N-methyl-N-(3-nitrophenyl)acetamide. (Werbel et al., 1986) describe the synthesis and quantitative structure-activity relationships of compounds with similarities to N-methyl-N-(3-nitrophenyl)acetamide, highlighting the potential for antimalarial applications.
Vibrational, Electronic, and NMR Analyses
A comprehensive study of the vibrational, electronic, NMR, reactivity, and structural aspects of N-methyl-N-(3-nitrophenyl)acetamide is critical for understanding its applications in scientific research. (Sridevi et al., 2012) provide such an analysis, focusing on aspects like tautomerism, the effect of solvent on tautomeric equilibria, electronic transitions, and nonlinear optical activity.
Antibacterial Activity
The synthesis and analysis of N-substituted benzimidazoles, including derivatives of N-methyl-N-(3-nitrophenyl)acetamide, show promising antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). (Chaudhari et al., 2020) found that certain derivatives exhibit significant potent antibacterial activity, suggesting potential applications in combating bacterial infections.
Nonlinear Optical Properties
The nonlinear optical properties of N-methyl-N-(3-nitrophenyl)acetamide are of particular interest. Studies by (Prathap et al., 2012) have shown that crystals of this compound exhibit properties useful for nonlinear optical applications, confirmed through techniques like density functional theory (DFT) calculations and Fourier Transform Infrared Spectroscopy.
Use in Indicator Development
Recent studies have focused on the use of N-methyl-N-(3-nitrophenyl)acetamide derivatives in developing indicators for various applications. (Wannalerse et al., 2022) have synthesized and analyzed derivatives for potential use as OH− indicators, highlighting their unique optical properties.
Optical Material Research
N-methyl-N-(3-nitrophenyl)acetamide is also studied for its properties as an organic non-linear optical material. (Mahalakshmi et al., 2002) provide insights into its crystalline structure and potential applications in optical materials.
Anti-Cancer, Anti-Inflammatory, and Analgesic Activities
Research into derivatives of N-methyl-N-(3-nitrophenyl)acetamide has shown potential in developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. (Rani et al., 2014) synthesized and evaluated the activities of such compounds, providing a foundation for future drug development.
特性
IUPAC Name |
N-methyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10(2)8-4-3-5-9(6-8)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTKKUOKOMUICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350324 | |
| Record name | N-methyl-N-(3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(3-nitrophenyl)acetamide | |
CAS RN |
21353-89-9 | |
| Record name | N-Methyl-N-(3-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21353-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-N-(3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Trifluoromethyl)phenyl]ethanol](/img/structure/B1348543.png)





